molecular formula C17H19N5O4S B2936297 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034484-21-2

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2936297
CAS No.: 2034484-21-2
M. Wt: 389.43
InChI Key: JRDZKDJIBJZDIL-UHFFFAOYSA-N
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Description

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)acetamide features a pyrimidinone core substituted with a cyclopropyl group at position 4 and an acetamide linkage to a 1,3-dimethyl-2,2-dioxo-benzothiadiazole moiety.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-20-14-6-5-12(7-15(14)21(2)27(20,25)26)19-16(23)9-22-10-18-13(8-17(22)24)11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDZKDJIBJZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4CC4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Cyclopropyl group
  • Pyrimidine moiety
  • Benzothiadiazole segment

This combination suggests enhanced lipophilicity and metabolic stability, which are critical for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine and oxadiazole have shown strong bactericidal effects against various bacterial strains. The mechanism of action often involves interference with bacterial biofilm formation and gene transcription related to virulence factors .

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesActivity
7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-oneTriazole and pyridineAnti-inflammatory
N-cyclopropyl-3-[1-(2,4-difluorophenyl)-7-methyl]Cyclopropyl and oxo groupsAntimicrobial
1H-pyrazolo[3,4-b]pyridine derivativesHeterocyclic structureBroad biological activities

Cytotoxicity Studies

Cytotoxicity evaluations have been performed on various cell lines. For example, studies on L929 cells indicated that certain derivatives did not significantly affect cell viability and sometimes even enhanced it at specific concentrations .

Table 2: Cytotoxicity Results for Selected Compounds

Compound IDConcentration (µM)Effect on Viability (%)
Compound 2412Increased viability
Compound 25100Toxic
Compound 2950Increased viability

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as protein kinases or receptors involved in disease pathways. High-throughput screening methods are recommended to evaluate its efficacy against specific targets in disease models .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds with similar structures in treating infections caused by resistant bacterial strains. For example, a study demonstrated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Additionally, docking studies have provided insights into how these compounds interact at the molecular level with biological macromolecules, suggesting potential pathways for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Context

Compounds with analogous pyrimidinone-acetamide frameworks include:

  • (R/S)-N-[(hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compounds m, n, o): These isomers share the 2-oxotetrahydropyrimidinyl group but differ in stereochemistry and substituents (e.g., phenoxyacetamide vs. benzothiadiazole). The absence of a cyclopropyl or sulfone group reduces their electronic complexity compared to the target compound .

Thioacetamide Derivatives

  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ():
    • Key Differences : Replaces the cyclopropyl group with a methyl substituent and introduces a thioether (-S-) linkage instead of an oxygen-based acetamide.
    • Physicochemical Properties : Melting point 196°C, distinct NMR signals (δ 12.50 ppm for NH-3, δ 4.11 ppm for SCH₂) .
    • Implications : The thioether may enhance lipophilicity but reduce metabolic stability compared to the target compound’s sulfone group.

Benzodioxole-Linked Analogues

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (): Molecular Formula: C₂₁H₁₉N₃O₅ (MW 393.4). Structural Contrasts: Substitutes the benzothiadiazole with a benzodioxole group and introduces a 4-methoxyphenyl on the pyrimidinone.

Piperazine/Indazole-Modified Derivatives

  • 2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (): Key Features: Incorporates a piperazine ring and indazole moiety, enhancing nitrogen-rich interactions.

Comparative Analysis Table

Compound Name / ID Molecular Formula Key Substituents Physicochemical Properties Notable Features
Target Compound C₁₉H₁₈N₅O₄S (est. MW 428.4) 4-cyclopropyl-pyrimidinone; benzothiadiazole Not reported (predicted high polarity due to sulfone) Sulfone enhances stability
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide C₁₄H₁₅N₃O₂S (MW 313.4) Methyl-pyrimidinone; thioether; benzyl mp 196°C; δ 12.50 (NH) Thioether increases lipophilicity
N-[(benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-pyrimidin-1-yl]acetamide C₂₁H₁₉N₃O₅ (MW 393.4) 4-methoxyphenyl; benzodioxole Not reported Methoxy improves membrane permeation
2-(3-(4-indazolylamino-piperazinyl-pyrimidinyl)phenoxy)-N-isopropylacetamide C₂₆H₂₈N₈O₂ (MW 484.5) Piperazine; indazole; isopropyl m/e 515 (M+H)⁺ Nitrogen-rich for kinase inhibition

Research Findings and Implications

  • Ring Puckering: The cyclopropyl group on the pyrimidinone may induce unique puckering conformations, as described by Cremer and Pople’s coordinates, influencing 3D interaction profiles .
  • Synthetic Accessibility : Analogs like those in are synthesized via modular coupling, suggesting the target compound could be optimized using similar high-yield routes .

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